molecular formula C12H18N4 B15068008 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B15068008
M. Wt: 218.30 g/mol
InChI Key: NGWGCAAUZTVXOA-UHFFFAOYSA-N
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Description

1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is an organic compound belonging to the class of imidazo[4,5-c]pyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, creating a unique structure that is significant in various chemical and biological applications

Preparation Methods

The synthesis of 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with isobutyl bromide in the presence of a base can lead to the formation of the desired imidazo[4,5-c]pyridine core . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . This approach is advantageous due to its efficiency and scalability.

Mechanism of Action

The mechanism of action of 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-[1-(2-methylpropyl)imidazo[4,5-c]pyridin-2-yl]ethanamine

InChI

InChI=1S/C12H18N4/c1-8(2)7-16-11-4-5-14-6-10(11)15-12(16)9(3)13/h4-6,8-9H,7,13H2,1-3H3

InChI Key

NGWGCAAUZTVXOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=NC=C2)N=C1C(C)N

Origin of Product

United States

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